N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
CAS No.: 922092-86-2
Cat. No.: VC7634618
Molecular Formula: C26H33ClN4O2
Molecular Weight: 469.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922092-86-2 |
|---|---|
| Molecular Formula | C26H33ClN4O2 |
| Molecular Weight | 469.03 |
| IUPAC Name | N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
| Standard InChI | InChI=1S/C26H33ClN4O2/c1-18-21(27)9-6-10-22(18)29-26(33)25(32)28-17-24(31-14-4-3-5-15-31)20-11-12-23-19(16-20)8-7-13-30(23)2/h6,9-12,16,24H,3-5,7-8,13-15,17H2,1-2H3,(H,28,32)(H,29,33) |
| Standard InChI Key | SSEYIBJJOQDDOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Introduction
N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 434.6 g/mol. This compound features a chloro-substituted aromatic ring and a tetrahydroquinoline moiety, suggesting potential pharmacological activities.
Structural Characteristics
The compound's molecular structure includes several key components:
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Chloro-substituted aromatic ring: This part of the molecule contributes to its potential biological activity, as chloro-substituted compounds often exhibit significant pharmacological effects.
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Tetrahydroquinoline moiety: This component is known for its role in various biologically active compounds, contributing to interactions with biological targets.
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Piperidine ring: The presence of a piperidine ring adds to the compound's complexity and potential for biological activity.
| Component | Description |
|---|---|
| Chloro-substituted aromatic ring | Contributes to pharmacological effects |
| Tetrahydroquinoline moiety | Interacts with biological targets |
| Piperidine ring | Enhances biological activity |
Synthesis and Characterization
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the synthesis progress and confirm the structure of the final product.
Synthesis Steps:
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Starting Materials Preparation: Preparation of the necessary starting materials, including the chloro-substituted aromatic amine and the tetrahydroquinoline derivative.
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Coupling Reaction: The coupling of these components to form the ethanediamide backbone.
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Purification: Purification using techniques such as HPLC or recrystallization.
Potential Applications
Given its structural characteristics, N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is classified as an organic compound with potential applications in pharmaceuticals. It may target specific biological pathways, although further research is needed to elucidate its exact mechanism of action.
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